3-Bromo-5-chloro-2-(chloromethyl)thiophene

Catalog No.
S14049898
CAS No.
M.F
C5H3BrCl2S
M. Wt
245.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-2-(chloromethyl)thiophene

Product Name

3-Bromo-5-chloro-2-(chloromethyl)thiophene

IUPAC Name

3-bromo-5-chloro-2-(chloromethyl)thiophene

Molecular Formula

C5H3BrCl2S

Molecular Weight

245.95 g/mol

InChI

InChI=1S/C5H3BrCl2S/c6-3-1-5(8)9-4(3)2-7/h1H,2H2

InChI Key

HPMWNNPINKUJNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)CCl)Cl

3-Bromo-5-chloro-2-(chloromethyl)thiophene is a heterocyclic compound characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, as well as a chloromethyl group. Its molecular formula is C5H3BrCl2SC_5H_3BrCl_2S, and it has a molar mass of approximately 245.95 g/mol. This compound belongs to a class of chemicals known for their diverse reactivity and potential applications in organic synthesis, medicinal chemistry, and materials science.

Due to its functional groups:

  • Substitution Reactions: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the halogen atoms.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form sulfoxides or sulfones, or reduced to yield thiols.
  • Coupling Reactions: It is also involved in coupling reactions such as the Suzuki–Miyaura reaction, which enables the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

  • Palladium catalysts for coupling reactions.
  • Oxidizing agents like hydrogen peroxide for oxidation.
  • Reducing agents such as lithium aluminum hydride for reduction.

The reaction conditions typically require controlled temperatures and inert atmospheres to minimize side reactions.

The synthesis of 3-bromo-5-chloro-2-(chloromethyl)thiophene can be achieved through several methods:

  • Halogenation of Thiophene Derivatives: A common method involves starting from 2,4-dibromothiophene, which is treated with lithium diisopropylamide followed by hexachloroethane to introduce the desired halogen substituents.
  • Chloromethylation: The introduction of the chloromethyl group can be accomplished using formaldehyde and hydrochloric acid under Lewis acid catalysis.

These methods are optimized for high yield and purity, often employing automated systems in industrial settings.

3-Bromo-5-chloro-2-(chloromethyl)thiophene has several notable applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development: The compound is explored for its potential biological activities and as a building block for drug candidates.
  • Materials Science: It is used in producing materials with specific electronic properties, including organic semiconductors and light-emitting diodes (OLEDs) .

The interaction studies of 3-bromo-5-chloro-2-(chloromethyl)thiophene focus on its reactivity with various nucleophiles and electrophiles. In coupling reactions, for instance, it participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination processes. These interactions enhance its utility in synthesizing complex organic molecules.

Several compounds share structural similarities with 3-bromo-5-chloro-2-(chloromethyl)thiophene:

Similar Compounds

  • 3-Bromo-5-chloro-2-methylthiophene
    • Contains a methyl group instead of a chloromethyl group.
    • Exhibits different reactivity patterns due to the absence of the chloromethyl substituent.
  • 3-Bromo-5-(chloromethyl)-2-methylthiophene
    • Similar structure but varies slightly in substitution patterns.
    • Used in similar synthetic applications.
  • 3-Bromo-5-chlorobenzo[b]thiophene
    • Features a fused benzothiophene structure.
    • Has distinct electronic properties due to its aromatic nature.

Uniqueness

What sets 3-bromo-5-chloro-2-(chloromethyl)thiophene apart from these similar compounds is its specific substitution pattern involving both bromine and chloromethyl groups on the thiophene ring. This unique arrangement provides distinct reactivity and potential for further functionalization, making it particularly valuable in synthesizing complex molecules and materials tailored for specific applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

243.85159 g/mol

Monoisotopic Mass

243.85159 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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